4-((2,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde
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Overview
Description
4-((2,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with fluorine atoms and a benzyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde typically involves the reaction of 2,5-difluorobenzyl alcohol with 3-fluorobenzaldehyde under specific conditions. A common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the alcohol, followed by the addition of the aldehyde. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-((2,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products
Oxidation: 4-((2,5-Difluorobenzyl)oxy)-3-fluorobenzoic acid.
Reduction: 4-((2,5-Difluorobenzyl)oxy)-3-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-((2,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,5-Difluorobenzyl)oxy)-3-fluorobenzyl alcohol
- 4-((2,5-Difluorobenzyl)oxy)-3-fluorobenzoic acid
- 2,5-Difluorobenzyl alcohol
- 3-Fluorobenzaldehyde
Uniqueness
4-((2,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde is unique due to the presence of both fluorine atoms and a benzyl ether group, which impart distinct chemical properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-[(2,5-difluorophenyl)methoxy]-3-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-11-2-3-12(16)10(6-11)8-19-14-4-1-9(7-18)5-13(14)17/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCOTVDVQIISEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)OCC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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